1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a cyclohexyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanol with formaldehyde and a secondary amine, such as piperidine, in the presence of an acid catalyst. This reaction typically proceeds via a Mannich reaction mechanism, forming the desired product with good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(Cyclohexyloxy)methyl]piperidine: Similar structure but with a piperidine ring instead of a pyrazole ring.
Cyclohexanol derivatives: Compounds with similar cyclohexyloxy groups but different core structures.
Uniqueness
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a cyclohexyloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c11-9-6-12-13(7-9)8-14-10-4-2-1-3-5-10/h6-7,10H,1-5,8,11H2 |
InChI Key |
ZLJJHJMRKGPASY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCN2C=C(C=N2)N |
Origin of Product |
United States |
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